molecular formula C17H15BrFNO3 B2637775 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate CAS No. 1794852-80-4

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate

Cat. No. B2637775
CAS RN: 1794852-80-4
M. Wt: 380.213
InChI Key: IDZVWTDYESWRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate” could involve several steps, including free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process would depend on the specific requirements of the research or application.


Molecular Structure Analysis

The molecular structure of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate” is complex, with several functional groups. It includes a bromophenyl group, a carbamoyl group, and a methyl benzoate group.


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including free radical bromination and nucleophilic substitution . The exact reactions would depend on the conditions and the presence of other reagents.

Scientific Research Applications

Biomedical Applications and Synthesis

The compound "3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one" was studied for its electrochemical transformation from 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one. This synthesis yielded a compound with potential for various biomedical applications, notably in the regulation of inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Material Science and Electronic Applications

In material science, derivatives of halobenzoic acid, including 4-bromobenzoic acid, were used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for applications in organic electronics. These modifications significantly improved the conductivity of PEDOT:PSS, which is beneficial for high-efficiency, ITO-free, and transporting layer-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Molecular Structure Analysis

A detailed analysis of the structure of "2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate" was performed using a variety of spectroscopic and computational methods. The compound was characterized using experimental FTIR, 1H and 13C NMR, single crystal XRD, and various theoretical methods to provide insights into its molecular structure, which can be foundational for further chemical and material science research (Diwaker, Kumar, Kumar, Chandraju, Fun, & Quah, 2015).

Mechanism of Action

The mechanism of action of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate” in a particular reaction or process would depend on the specific context. For example, in a free radical bromination reaction, the bromophenyl group could act as a leaving group .

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-bromobenzoate, indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to handle the compound with appropriate protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-fluoro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3/c1-11-2-5-13(8-15(11)19)17(22)23-10-16(21)20-9-12-3-6-14(18)7-4-12/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZVWTDYESWRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.